2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C37H39N5O3 and its molecular weight is 601.751. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
This compound has been studied as an effective inhibitor of human carbonic anhydrase (hCA). Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions. Among the hCA isoforms, hCA VII is one of the least understood cytosolic variants. It is mainly expressed in brain tissues and plays a role in neuronal excitation and GABAergic transmission. Inhibition of hCA VII may have implications for neuropathic pain treatment .
Antimicrobial Activity
While specific studies on this compound’s antimicrobial activity are limited, molecular modeling studies could shed light on its potential. Researchers have explored its interactions with microbial targets, which could provide insights into its efficacy against bacteria, fungi, or other pathogens .
Dopamine and Serotonin Receptor Affinity
The compound’s chemical structure suggests potential interactions with neurotransmitter receptors. Preliminary in vitro and in vivo studies could evaluate its affinity for dopamine (D2) and serotonin (5-HT2A) receptors. Such information would be valuable for understanding its impact on neurotransmission and potential therapeutic applications .
Structural Insights
Crystallographic studies have revealed the compound’s crystal structures in complex with hCA II and hCA VII. These structures highlight the importance of conformational flexibility in the linker and tail regions. Understanding these structural features can guide further drug design and optimization efforts .
properties
IUPAC Name |
2-[2-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N5O3/c43-33(40-22-24-41(25-23-40)35(29-9-3-1-4-10-29)30-11-5-2-6-12-30)27-39-19-17-38(18-20-39)21-26-42-36(44)31-15-7-13-28-14-8-16-32(34(28)31)37(42)45/h1-16,35H,17-27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXBTHZAZEDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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